molecular formula C27H27N5O5S B2982087 ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477557-42-9

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B2982087
CAS No.: 477557-42-9
M. Wt: 533.6
InChI Key: QBPKRYLQFLJLSQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a benzimidazole-derived compound featuring a unique pharmacophore. Its structure integrates a benzimidazole core linked via a carbamoyl group to a phenylsulfonylpiperazine scaffold, terminated by an ethyl carboxylate moiety. This architecture is characteristic of molecules designed for targeting enzymes or receptors, particularly those involving sulfonyl or carbamoyl interactions, such as kinase inhibitors or GPCR modulators . The compound’s synthetic route typically involves nucleophilic aromatic substitution and condensation reactions, as seen in analogous benzimidazole derivatives .

Properties

IUPAC Name

ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)20-13-11-19(12-14-20)26(33)30-22-8-4-3-7-21(22)25-28-23-9-5-6-10-24(23)29-25/h3-14H,2,15-18H2,1H3,(H,28,29)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKRYLQFLJLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenylcarbamoyl Group: The benzimidazole derivative is then reacted with an isocyanate to introduce the phenylcarbamoyl group.

    Sulfonylation: The phenylcarbamoyl benzimidazole is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: Finally, the sulfonylated intermediate is coupled with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) on the benzimidazole ring can be achieved using hydrogenation or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.

    Biological Studies: The compound can be used to study the biological pathways involving benzimidazole derivatives, such as their role in DNA binding and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The sulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in heterocyclic substitutions, sulfonyl/carbamoyl linkers, and terminal groups. Below is a detailed comparison:

Benzimidazole Derivatives with Thiophene/Thiazole Substitutions

  • Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (): Structural difference: Replaces benzimidazole with a 3-cyano-2-thienyl group. Molecular weight = 448.51 g/mol. Synthesis: Condensation of thiophene-carboxamide with phenylsulfonylpiperazine .
  • Ethyl 4-[4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (): Structural difference: Substitutes benzimidazole with a 4-phenoxyphenyl-thiazole group. Molecular weight = 575.64 g/mol. Synthesis: Suzuki coupling for thiazole incorporation .

Benzothiazole and Oxadiazole Analogs

  • Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ():

    • Structural difference : Benzothiazol-2-ylidene replaces benzimidazole, introducing conjugation.
    • Impact : The planar benzothiazol-2-ylidene group may enhance intercalation with DNA or enzymes. Molecular weight = 532.6 g/mol.
    • Synthesis : Condensation with thiosemicarbazide .
  • Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ():

    • Structural difference : Oxadiazole replaces benzimidazole, with a sulfanyl-acetyl linker.
    • Impact : Oxadiazole improves metabolic stability; sulfanyl groups enhance redox activity. Molecular weight = 487.56 g/mol.
    • Synthesis : Cyclization of hydrazides with carbon disulfide .

Pyrimidine and Piperazine Variants

  • Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate ():
    • Structural difference : Pyrimidine core replaces benzimidazole, with dual piperazine groups.
    • Impact : Pyrimidine enhances binding to nucleotide-binding proteins. Molecular weight = 409.51 g/mol.
    • Synthesis : SNAr reaction on pyrimidine .

Data Table: Key Properties of Analogs

Compound (Reference) Core Heterocycle Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound Benzimidazole ~550 (estimated) Carbamoyl, sulfonyl, carboxylate Nucleophilic substitution
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Thiophene 448.51 Cyano, thiophene Condensation
Ethyl 4-[4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Thiazole 575.64 Phenoxyphenyl, thiazole Suzuki coupling
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole 532.60 Benzothiazol-2-ylidene Condensation
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate Pyrimidine 409.51 Pyrimidine, methylsulfanyl SNAr reaction

Structure-Activity Relationship (SAR) Analysis

Heterocyclic Core :

  • Benzimidazole (target compound) offers strong hydrogen-bonding via NH groups, critical for kinase inhibition .
  • Thiazole/thiophene analogs () prioritize hydrophobic interactions, suitable for membrane-bound targets .
  • Benzothiazol-2-ylidene () introduces conjugation, aiding intercalation or charge-transfer interactions .

Linker Groups :

  • Sulfonyl and carbamoyl linkers improve solubility and serve as hydrogen-bond acceptors .
  • Methylsulfanyl () and oxadiazole () enhance metabolic stability and redox activity .

Terminal Groups: Ethyl carboxylate (target compound) balances lipophilicity and bioavailability. Cyano () and phenoxy () groups modulate electronic effects and steric bulk .

Biological Activity

Ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C24H30N4O5S\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{5}\text{S}

This structure incorporates a benzimidazole moiety, known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes.
  • Anticancer Activity : Benzimidazole derivatives have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionInhibits carbonic anhydrase

Case Studies

  • Anticancer Study : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate antimicrobial activity.
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit carbonic anhydrase. Results showed an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in conditions where carbonic anhydrase plays a role, such as glaucoma and epilepsy.

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